
tricaprylylmethylammonium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tricaprylylmethylammonium nitrate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tricaprylylmethylammonium nitrate typically involves the quaternization of tertiary amines. The process begins with the reaction of N-methyl-N,N-dioctylamine with an alkyl halide, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Análisis De Reacciones Químicas
Types of Reactions: tricaprylylmethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The nitrate group can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion-exchange resins or other anionic compounds are typically used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions will result in different quaternary ammonium salts.
Aplicaciones Científicas De Investigación
tricaprylylmethylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Its antimicrobial properties make it useful in the study of microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: It is used in formulations for cleaning agents, disinfectants, and emulsifiers.
Mecanismo De Acción
The mechanism by which tricaprylylmethylammonium nitrate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases. In biological systems, it disrupts microbial cell membranes, leading to cell lysis and death. The molecular targets include lipid bilayers and membrane proteins, which are essential for cell integrity and function.
Comparación Con Compuestos Similares
- 1-Octanaminium, N-methyl-N,N-dioctyl-, phosphate
- 1-Octanaminium, N-methyl-N,N-dioctyl-, acetate
- 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride
Comparison: While these compounds share similar structural features and surfactant properties, their specific anions (phosphate, acetate, chloride) confer different chemical and physical properties. For instance, the nitrate form is particularly effective in antimicrobial applications due to the oxidative potential of the nitrate ion. In contrast, the phosphate form may be more suitable for applications requiring biocompatibility.
Conclusion
tricaprylylmethylammonium nitrate is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial processes.
Propiedades
Número CAS |
6243-39-6 |
|---|---|
Fórmula molecular |
C25H54N2O3 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
methyl(trioctyl)azanium;nitrate |
InChI |
InChI=1S/C25H54N.NO3/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3)4/h5-25H2,1-4H3;/q+1;-1 |
Clave InChI |
UEPYVEILIFKOAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Dodecyloxy)phenyl]prop-2-enoic acid](/img/structure/B8563149.png)
![4-[(4-Bromophenyl)ethynyl]benzonitrile](/img/structure/B8563151.png)
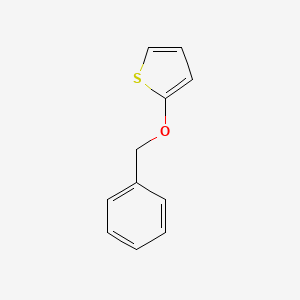

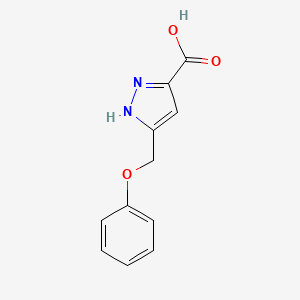
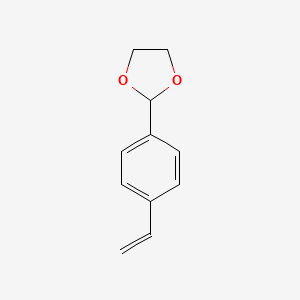

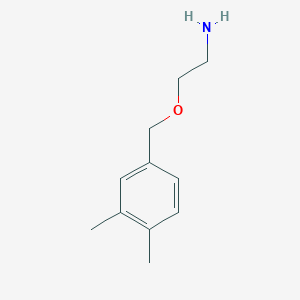

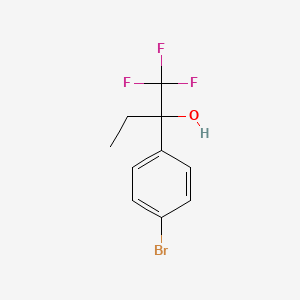
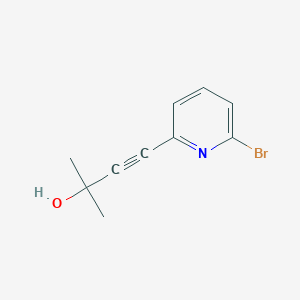
![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8563226.png)
![2-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B8563238.png)

